A Comprehensive Technical Guide to 3,5-Bis(aminomethyl)benzoic Acid Dihydrochloride: Structure, Synthesis, and Applications in Drug Discovery
A Comprehensive Technical Guide to 3,5-Bis(aminomethyl)benzoic Acid Dihydrochloride: Structure, Synthesis, and Applications in Drug Discovery
This technical guide provides an in-depth analysis of 3,5-Bis(aminomethyl)benzoic acid dihydrochloride, a bifunctional chemical building block with significant potential for researchers, chemists, and drug development professionals. We will explore its fundamental chemical identity, propose a logical synthetic pathway, and contextualize its application as a versatile scaffold in medicinal chemistry, supported by authoritative examples.
Chemical Identity and Physicochemical Properties
3,5-Bis(aminomethyl)benzoic acid dihydrochloride is a substituted aromatic carboxylic acid. Its structure is characterized by a central benzoic acid core functionalized with two aminomethyl groups at the meta positions. The "dihydrochloride" designation indicates that the two basic amine functionalities are present as hydrochloride salts, which enhances the compound's stability and solubility in aqueous media.
Chemical Structure and Nomenclature
The structural arrangement of this molecule offers three distinct points for chemical modification: the two primary amines and the single carboxylic acid. This trifunctional nature is the primary source of its utility in synthetic and medicinal chemistry.
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IUPAC Name: 3,5-bis(aminomethyl)benzoic acid dihydrochloride[1].
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InChI Key: BKJBHQXEYLPXTQ-UHFFFAOYSA-N[1].
Caption: Chemical structure of 3,5-Bis(aminomethyl)benzoic acid dihydrochloride.
Physicochemical Data
The compound's properties are summarized below. The hydrochloride salt form is typically a stable, solid material suitable for laboratory use.
| Property | Value | Source(s) |
| Molecular Weight | 253.12 g/mol | [2] |
| Physical Form | Solid | [1] |
| Purity | ≥95% | [1][3] |
| Storage Conditions | Room temperature, sealed in a dry environment. | [1][2] |
| InChI | 1S/C9H12N2O2.2ClH/c10-4-6-1-7(5-11)3-8(2-6)9(12)13;;/h1-3H,4-5,10-11H2,(H,12,13);2*1H | [1] |
| SMILES | C1=C(C=C(C=C1CN)C(=O)O)CN.Cl.Cl | [2] |
Synthesis and Characterization
A plausible synthetic pathway starts from 3,5-dicyanobenzoic acid. This pathway involves the reduction of the nitrile groups to primary amines.
Proposed Synthetic Workflow
The conversion of dinitriles to diamines is a robust and well-documented transformation. The choice of reducing agent is critical; catalytic hydrogenation is often preferred for its clean reaction profile and high yields. The final step involves treatment with hydrochloric acid to isolate the stable dihydrochloride salt.
Caption: Proposed workflow for the synthesis of the target compound.
Representative Experimental Protocol: Reduction and Salt Formation
This protocol is an illustrative example based on standard procedures for nitrile reduction and amine salt formation. It serves as a self-validating system where the successful isolation of the product confirms the completion of the reaction steps.
Objective: To synthesize 3,5-Bis(aminomethyl)benzoic acid dihydrochloride from 3,5-dicyanobenzoic acid.
Materials:
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3,5-Dicyanobenzoic acid
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Palladium on Carbon (10% Pd/C)
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Ethanol, anhydrous
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Ammonia (7N solution in Methanol)
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Concentrated Hydrochloric Acid (HCl)
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Hydrogen (H₂) gas supply
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Parr hydrogenation apparatus or similar
Procedure:
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Vessel Preparation: To a high-pressure hydrogenation vessel, add 3,5-dicyanobenzoic acid (1 equivalent).
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Catalyst Addition: Add 10% Pd/C catalyst (typically 5-10 mol %). The addition of catalyst under an inert atmosphere (e.g., Argon or Nitrogen) is crucial to prevent pre-reaction with atmospheric oxygen, which can deactivate the catalyst.
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Solvent System: Add anhydrous ethanol as the primary solvent. Subsequently, add a solution of ammonia in methanol. Causality: The presence of ammonia is critical to prevent the formation of secondary and tertiary amine byproducts by suppressing the reaction of the newly formed primary amine with intermediate imines.
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Hydrogenation: Seal the vessel and purge it several times with H₂ gas. Pressurize the vessel to the desired pressure (e.g., 50-100 psi) and begin vigorous stirring. The reaction is typically heated to 40-60 °C to increase the reaction rate.
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Reaction Monitoring: Monitor the reaction progress by observing the H₂ uptake. The reaction is complete when hydrogen consumption ceases.
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Workup: Cool the vessel to room temperature and carefully vent the excess H₂ pressure. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Trustworthiness: Complete removal of the heterogeneous catalyst is essential for product purity.
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Isolation of Free Base (Optional): The filtrate containing the free base of 3,5-Bis(aminomethyl)benzoic acid can be concentrated under reduced pressure.
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Salt Formation: Re-dissolve the crude free base in a minimal amount of an appropriate solvent (e.g., methanol or isopropanol). Cool the solution in an ice bath and slowly add 2.2 equivalents of concentrated HCl dropwise with stirring.
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Crystallization and Collection: The dihydrochloride salt will precipitate from the solution. Allow the slurry to stir in the cold for 1-2 hours to maximize precipitation. Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.
Characterization
The identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques:
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¹H NMR: To confirm the presence of aromatic and methylene protons and their respective integrations.
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¹³C NMR: To verify the number of unique carbon environments.
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FT-IR: To identify characteristic functional group stretches (e.g., C=O of the acid, N-H bends of the ammonium salt).
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Mass Spectrometry (ESI-MS): To confirm the molecular weight of the parent free base.
Applications in Research and Drug Development
The primary value of 3,5-Bis(aminomethyl)benzoic acid dihydrochloride lies in its role as a versatile chemical scaffold. Its trifunctional nature allows for the divergent synthesis of chemical libraries, making it an attractive starting point for identifying new drug leads.
Utility as a Chemical Building Block
The molecule's architecture—a rigid aromatic core with three distinct functional handles—enables precise, three-dimensional exploration of chemical space. The two primary amines can be functionalized via acylation, alkylation, or reductive amination, while the carboxylic acid can be converted to esters, amides, or other derivatives. This allows for the systematic modification of a lead compound to optimize its pharmacological properties (the Structure-Activity Relationship, or SAR).
